molecular formula C20H16FN3OS B2865666 N-((1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)thiophene-2-carboxamide CAS No. 850920-64-8

N-((1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)thiophene-2-carboxamide

Cat. No. B2865666
CAS RN: 850920-64-8
M. Wt: 365.43
InChI Key: UYIQSZIZCHFLSG-UHFFFAOYSA-N
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Description

“N-((1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)thiophene-2-carboxamide” is a complex organic compound that contains several functional groups, including a benzimidazole, a thiophene, and a carboxamide . These functional groups suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, a fluorobenzyl group, and a thiophene-2-carboxamide . The presence of these groups could confer interesting electronic and steric properties to the molecule.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzimidazole, fluorobenzyl, and thiophene-2-carboxamide groups . For instance, the benzimidazole could participate in various types of reactions, including electrophilic aromatic substitution or nucleophilic substitution at the imidazole nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorobenzyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Antihypertensive Agents

Nonpeptide angiotensin II receptor antagonists have been developed, exhibiting potent antihypertensive effects upon oral administration. These compounds, including N-(biphenylylmethyl)imidazoles, differ significantly from earlier series by their improved bioavailability and effectiveness in treating hypertension through oral intake rather than intravenous administration. This development showcases the potential of benzimidazole derivatives in creating effective antihypertensive medications (Carini et al., 1991).

Fluorescent Sensors for Metal Ions

Benzimidazole and benzothiazole conjugated Schiff bases have been designed and synthesized, demonstrating capabilities as fluorescent sensors for detecting metal ions such as Al3+ and Zn2+. These molecules exhibit large Stokes shifts and significant changes in absorption and emission spectra upon coordination with metal ions, highlighting their application in the detection of these analytes (Suman et al., 2019).

Antiviral Activity

Research on imidazo[1,5-a]-1,3,5-triazine derivatives, including benzyl-substituted compounds, has shown selective inhibitory effects on the replication of ortho- and paramyxoviruses. These studies emphasize the role of benzyl and thio structural units in selective biological activity against viruses, indicating the potential use of these compounds in developing antiviral therapies (Golankiewicz et al., 1995).

Urokinase Inhibitors

The synthesis of benzo[b]thiophene-2-carboxamidines has led to the discovery of potent and selective inhibitors of urokinase-type plasminogen activator (uPA), with significant implications in cancer therapy. These compounds, by selectively inhibiting uPA, offer a promising approach to targeting tumor metastasis and growth (Bridges et al., 1993).

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the interesting functional groups present in this molecule, it could be a valuable addition to the field of medicinal chemistry .

properties

IUPAC Name

N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3OS/c21-15-7-2-1-6-14(15)13-24-17-9-4-3-8-16(17)23-19(24)12-22-20(25)18-10-5-11-26-18/h1-11H,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIQSZIZCHFLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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